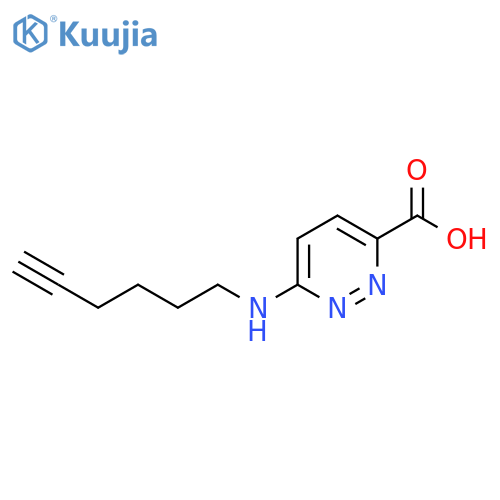Cas no 1696065-44-7 (6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid)

1696065-44-7 structure
商品名:6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid
6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid
- EN300-1449355
- 1696065-44-7
- 6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid
-
- インチ: 1S/C11H13N3O2/c1-2-3-4-5-8-12-10-7-6-9(11(15)16)13-14-10/h1,6-7H,3-5,8H2,(H,12,14)(H,15,16)
- InChIKey: RWRPVZJXJARLKH-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC=C(N=N1)NCCCCC#C)=O
計算された属性
- せいみつぶんしりょう: 219.100776666g/mol
- どういたいしつりょう: 219.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 75.1Ų
6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1449355-2500mg |
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1696065-44-7 | 2500mg |
$1791.0 | 2023-09-29 | ||
| Enamine | EN300-1449355-100mg |
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1696065-44-7 | 100mg |
$804.0 | 2023-09-29 | ||
| Enamine | EN300-1449355-2.5g |
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1696065-44-7 | 2.5g |
$2548.0 | 2023-06-06 | ||
| Enamine | EN300-1449355-5.0g |
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1696065-44-7 | 5g |
$3770.0 | 2023-06-06 | ||
| Enamine | EN300-1449355-0.05g |
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1696065-44-7 | 0.05g |
$1091.0 | 2023-06-06 | ||
| Enamine | EN300-1449355-0.25g |
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1696065-44-7 | 0.25g |
$1196.0 | 2023-06-06 | ||
| Enamine | EN300-1449355-10.0g |
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1696065-44-7 | 10g |
$5590.0 | 2023-06-06 | ||
| Enamine | EN300-1449355-0.5g |
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1696065-44-7 | 0.5g |
$1247.0 | 2023-06-06 | ||
| Enamine | EN300-1449355-500mg |
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1696065-44-7 | 500mg |
$877.0 | 2023-09-29 | ||
| Enamine | EN300-1449355-10000mg |
6-[(hex-5-yn-1-yl)amino]pyridazine-3-carboxylic acid |
1696065-44-7 | 10000mg |
$3929.0 | 2023-09-29 |
6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid 関連文献
-
Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
1696065-44-7 (6-(hex-5-yn-1-yl)aminopyridazine-3-carboxylic acid) 関連製品
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
